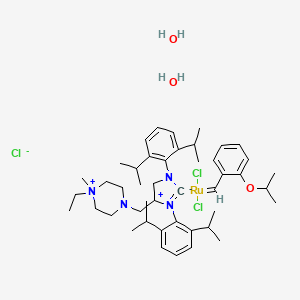

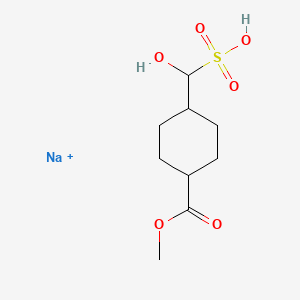

![molecular formula C37H49I2N3O3Ru B6289684 二碘化[1,3-双(2,6-二异丙苯基)咪唑烷-2-亚甲基)(2-异丙氧基-5-硝基苯亚甲基)钌(II)] CAS No. 1874265-00-5](/img/structure/B6289684.png)

二碘化[1,3-双(2,6-二异丙苯基)咪唑烷-2-亚甲基)(2-异丙氧基-5-硝基苯亚甲基)钌(II)]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SIPr is a type of N-heterocyclic carbene (NHC) ligand . It has the empirical formula C27H38N2 and a molecular weight of 390.60 .

Molecular Structure Analysis

The structure of SIPr consists of a central imidazolidine ring flanked by two 2,6-diisopropylphenyl groups .Chemical Reactions Analysis

SIPr is used as a catalyst in various chemical reactions. For example, it can catalyze the transformation of organometallic iron complexes, the selective production of 5-hydroxymethylfurfural from glucose and fructose, and the annulation of heterocycles via redox processing .Physical And Chemical Properties Analysis

SIPr is a solid at room temperature. It has a melting point of 170-175 °C and should be stored at temperatures below -20°C .科学研究应用

N-杂环卡宾配体的合成及其衍生的钌烯烃复分解催化剂

含有 NHC 配体的钌配合物,如 1,3-双(2,6-二异丙苯基)咪唑-2-亚甲基,已合成并显示出在闭环复分解(RCM)和交叉复分解反应中具有很高的效率。这些配合物具有优异的稳定性和活性,使其对于涉及烯烃的大环化反应非常有价值 (Bantreil & Nolan, 2011).

离子液体锚定的“回旋镖”催化剂

带有不饱和 N-杂环卡宾配体的钌配合物已被开发用于两相介质中的烯烃交叉复分解,展示了溶剂选择对催化性能的重要性。这项研究强调了催化中可回收性和效率的潜力 (Clavier, Nolan, & Mauduit, 2008).

稳定的单体咪唑烷-2-亚甲基的银和铑配合物

银(I) 配合物与 NHC 配体的研究提供了对这些化合物的合成和反应性的见解,包括它们与元素硫相互作用形成咪唑烷-2-硫酮。此类研究有助于我们了解 NHC 配合物的结构和反应性方面 (Paas, Wibbeling, Fröhlich, & Hahn, 2006).

用于低催化剂负载烯烃复分解反应的钌配合物

对带有 NHC 配体的钌茚满亚甲基配合物的研究揭示了它们在极低的催化剂负载下有效促进闭环复分解反应的能力,证明了它们的高稳定性和催化能力 (Bantreil, Randall, Slawin, & Nolan, 2010).

咪唑鎓阳离子的电化学还原

咪唑鎓阳离子电化学还原生成亲核卡宾突出了产生 NHC 的一种新方法。该过程与离子液体相容且在离子液体中持久,为卡宾的生成和在各种化学反应中的应用开辟了新途径 (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

作用机制

Target of Action

It’s known that similar compounds, which are n-heterocyclic carbene (nhc) ligands, have been frequently used as ligands in inorganic and organometallic synthesis, chemical catalysis, and medicinal chemistry .

Mode of Action

The compound, being a transition-metal complex with NHC ligands, interacts with its targets through its unique coordination properties. The central metal atom (in this case, ruthenium) is typically di-coordinated by an N-heterocyclic carbene and another ligand . The exact mode of action and the resulting changes would depend on the specific biochemical context in which the compound is used.

Biochemical Pathways

The compound, as an NHC ligand, can potentially affect various biochemical pathways. For instance, it has been used in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans . The exact pathways affected would depend on the specific targets and the biochemical context.

Pharmacokinetics

It’s known that similar compounds exhibit good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . This solubility property allows for easy handling and incorporation into various reaction systems.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and the biochemical context. In the case of catalytic cycloisomerization of 2-(iodoethynyl)aryl esters, the compound promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound exhibits excellent thermal stability, which makes it suitable for use in thermal processes and reactions . .

未来方向

The use of NHC ligands like SIPr in catalysis is a rapidly growing field, with potential applications in many areas of chemistry. Future research will likely focus on developing new reactions that can be catalyzed by these compounds, as well as improving the efficiency and selectivity of existing reactions .

属性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCSKCGOGWWBSF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49I2N3O3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

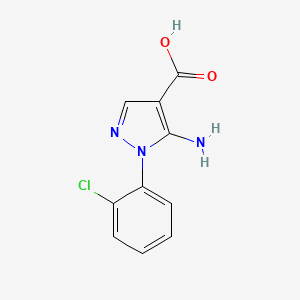

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

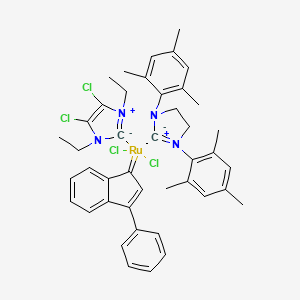

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)